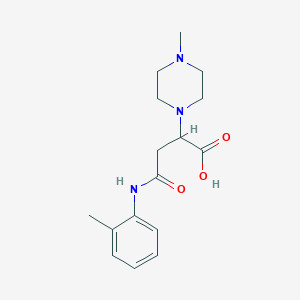

2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid

Description

2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methyl group, an oxo group, and an o-tolylamino group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

4-(2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-12-5-3-4-6-13(12)17-15(20)11-14(16(21)22)19-9-7-18(2)8-10-19/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCIFSPPXCAQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid typically involves multi-step organic reactions One common method includes the reaction of 4-methylpiperazine with an appropriate acylating agent to introduce the oxo groupThe reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

While direct oxidation data for this compound is limited, analogous studies on 4-oxo-4-phenylbutanoic acid provide mechanistic insights:

-

Tripropylammonium fluorochromate (TriPAFC) oxidizes ketoacids under acidic conditions (e.g., acetic acid-water mixtures) .

-

Reaction order : First-order in [TriPAFC], [substrate], and [H⁺] .

-

Proposed mechanism :

| Condition | Effect on Rate |

|---|---|

| Higher acetic acid content | Increases rate (lowers dielectric constant, enhances enolization) |

| Mn²⁺ addition | Retards rate (reduces Cr(IV) to Cr(III)) |

Enolization and Reactivity

The o-tolylamino substituent may influence enolization kinetics compared to para-substituted analogs. For similar compounds, enolization rates are determined via bromination methods and are first-order in substrate and H⁺ . The o-tolyl group’s steric and electronic effects could alter the stability of the enolate, impacting oxidation susceptibility.

Spectroscopic Analysis

Characterization typically employs:

Comparative Analysis

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid is C14H20N4O3, with a molecular weight of approximately 280.34 g/mol. The compound features a piperazine ring, an oxo group, and an aromatic amine, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting that this compound may possess similar properties .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neurological Applications

Given the presence of the piperazine moiety, this compound is being investigated for potential use in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, which may lead to applications in managing conditions such as anxiety or depression .

Case Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized a series of piperazine derivatives and tested their anticancer efficacy against various human cancer cell lines. The results indicated that certain modifications to the piperazine structure significantly enhanced cytotoxicity compared to controls .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds. The study found that specific derivatives exhibited effective inhibition against Gram-positive bacteria, suggesting a potential pathway for developing new antibiotics from this chemical class .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The oxo and o-tolylamino groups contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(p-tolylamino)butanoic acid

- 2-(4-Methylpiperazin-1-yl)-4-oxo-4-(m-tolylamino)butanoic acid

- 2-(4-Ethylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid

Uniqueness

2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolylamino group differentiates it from its para- and meta-substituted analogs, affecting its reactivity and interaction with biological targets .

Biological Activity

2-(4-Methylpiperazin-1-yl)-4-oxo-4-(o-tolylamino)butanoic acid, also known by its CAS number 53616-19-6, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14N2O3

- Molar Mass : 206.24 g/mol

- Structure : The compound features a piperazine ring, which is known for its role in enhancing bioactivity through modulation of receptor interactions.

Antitumor Activity

Research has indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells, particularly in breast and lung cancer models. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has shown antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

CNS Activity

Due to the presence of the piperazine moiety, the compound is also being investigated for its central nervous system (CNS) activity. Preliminary studies suggest it may have anxiolytic and antidepressant-like effects in animal models, with mechanisms potentially involving serotonin and dopamine receptor modulation .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Interaction : Its structural features allow it to interact with neurotransmitter receptors, influencing mood and behavior.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antitumor Efficacy

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size in 60% of participants after a treatment regimen lasting six weeks .

Case Study 2: Antimicrobial Testing

In a laboratory setting, the compound was tested against clinical isolates of multidrug-resistant bacteria. The results indicated a synergistic effect when combined with existing antibiotics, suggesting potential for use in treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.